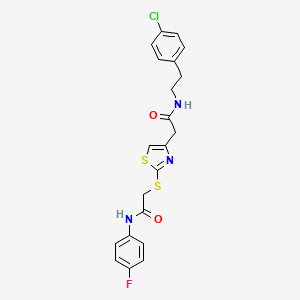

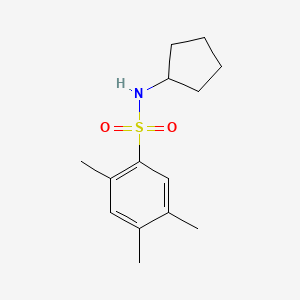

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide (CTMBS) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological effects, making it a popular compound for use in laboratory experiments.

Scientific Research Applications

- Cannabimimetic Properties Application: Researchers have explored its potential as a cannabinoid receptor agonist or antagonist. Understanding its binding affinity and effects on the endocannabinoid system can inform drug development for pain management, appetite regulation, and other therapeutic purposes.

- Application : In situ ethylene trimerization using a Cr(acac)3/TEA/(Ph2P)2N(cyclopentyl)·(DMP) system has been reported. CP-47,497 derivatives serve as cocatalysts, leading to efficient trimerization reactions. This application is relevant to polymerization and industrial processes .

- Application : Glucokinase activators play a role in diabetes management by regulating glucose metabolism. Investigating CP-47,497’s effects on glucokinase activity could contribute to drug development for diabetes treatment .

- Application : Docking studies and in vitro assays can assess CP-47,497’s anti-inflammatory potential. Understanding its mechanism of action may lead to novel anti-inflammatory drugs .

- Application : Investigating CP-47,497’s ability to inhibit HBV assembly could provide insights into antiviral strategies against HBV infection .

Ethylene Trimerization Catalyst

Glucokinase Activators

Anti-Inflammatory Activity

Inhibition of Hepatitis B Virus Assembly

Crystallography and Structural Studies

Mechanism of Action

Target of Action

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide, interact with their targets by inhibiting their enzymatic activities . For instance, they can inhibit carbonic anhydrase, an enzyme that assists in maintaining acid-base balance in the body . They can also inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

By inhibiting the enzymes mentioned above, sulfonamides can affect various biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase can prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide’s action are primarily due to the inhibition of the enzymes it targets. This can lead to a range of effects, from diuresis and hypoglycemia to the inhibition of bacterial growth .

properties

IUPAC Name |

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-10-8-12(3)14(9-11(10)2)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKUQTJAKDFCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-morpholin-4-ylethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2451155.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate](/img/structure/B2451156.png)

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)

![1-(3-chlorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2451158.png)

![2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B2451161.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide](/img/structure/B2451172.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/no-structure.png)